N-(2,6-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide
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Overview
Description
N-(2,6-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide, commonly known as DFB, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist for the metabotropic glutamate receptor subtype 5 (mGluR5), which plays a crucial role in regulating various physiological and pathological processes in the central nervous system (CNS).
Mechanism of Action
DFB acts as a competitive antagonist for N-(2,6-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide, binding to the receptor site and preventing the activation of downstream signaling pathways. This results in a decrease in intracellular calcium levels, which can lead to a reduction in glutamate release and synaptic plasticity.
Biochemical and Physiological Effects:
DFB has been shown to have a range of biochemical and physiological effects, including a reduction in anxiety-like behavior in animal models, a decrease in cocaine self-administration in rats, and a potential neuroprotective effect in Parkinson's disease models. It has also been shown to have anti-inflammatory properties, which may be beneficial in the treatment of neuroinflammatory disorders.
Advantages and Limitations for Lab Experiments
DFB has several advantages for use in lab experiments, including its high selectivity for N-(2,6-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide, its ability to cross the blood-brain barrier, and its relatively low toxicity. However, one limitation is that it may have off-target effects on other glutamate receptors, which could complicate data interpretation.
Future Directions
There are several potential future directions for research on DFB, including investigating its potential therapeutic use in CNS disorders, exploring its effects on other neurotransmitter systems, and developing more selective N-(2,6-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide antagonists. Additionally, further studies are needed to fully understand the biochemical and physiological effects of DFB and its mechanism of action.
Synthesis Methods
DFB can be synthesized via a multi-step process that involves the reaction of 2-fluoro-4'-iodobiphenyl with 2,6-dimethylbenzoyl chloride to form the intermediate 2-(2,6-dimethylphenyl)-4'-iodo-[1,1'-biphenyl]-2-carbonyl chloride. This intermediate is then reacted with 2-amino-2-(2-fluoro-[1,1'-biphenyl]-4-yl)propan-1-ol in the presence of a base to yield the final product, DFB.
Scientific Research Applications
DFB has been widely used in scientific research to investigate the role of N-(2,6-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide in various CNS disorders, such as anxiety, depression, addiction, and neurodegenerative diseases. It has been shown to block the effects of N-(2,6-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide activation, which can lead to a decrease in the release of glutamate and other neurotransmitters, resulting in a reduction in neuronal excitability and synaptic plasticity.
properties
Product Name |
N-(2,6-dimethylphenyl)-2-(2-fluoro[1,1'-biphenyl]-4-yl)propanamide |
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Molecular Formula |
C23H22FNO |
Molecular Weight |
347.4 g/mol |
IUPAC Name |
N-(2,6-dimethylphenyl)-2-(3-fluoro-4-phenylphenyl)propanamide |
InChI |
InChI=1S/C23H22FNO/c1-15-8-7-9-16(2)22(15)25-23(26)17(3)19-12-13-20(21(24)14-19)18-10-5-4-6-11-18/h4-14,17H,1-3H3,(H,25,26) |
InChI Key |
RSBRNPDSNNLEEY-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)C2=CC(=C(C=C2)C3=CC=CC=C3)F |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)C2=CC(=C(C=C2)C3=CC=CC=C3)F |
Origin of Product |
United States |
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